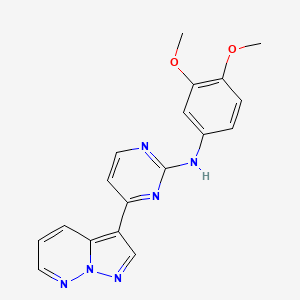

Pyrazolopyridazine 2

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H16N6O2 |

|---|---|

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

N-(3,4-dimethoxyphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |

InChI |

InChI=1S/C18H16N6O2/c1-25-16-6-5-12(10-17(16)26-2)22-18-19-9-7-14(23-18)13-11-21-24-15(13)4-3-8-20-24/h3-11H,1-2H3,(H,19,22,23) |

Clave InChI |

AGAYQQLAAVQQLA-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3)OC |

Origen del producto |

United States |

Synthetic Methodologies for Pyrazolopyridazine Compounds

Classical and Contemporary Synthetic Routes for Pyrazolopyridazines

The construction of the pyrazolopyridazine core can be achieved through various synthetic strategies, ranging from traditional multi-step sequences to more modern and efficient one-pot and microwave-assisted protocols.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a classical and often necessary approach for the preparation of complex pyrazolopyridazine derivatives. This strategy allows for the sequential introduction of functional groups and the controlled construction of the heterocyclic rings.

A common multi-step approach involves the initial synthesis of a substituted pyrazole (B372694) ring, which is then used as a building block for the subsequent annulation of the pyridazine (B1198779) ring. For instance, the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been achieved through a multi-step route starting from 1-phenyl-1H-pyrazol-3-ol. This pathway involves the reduction of an aldehyde group to a primary alcohol, followed by further transformations to construct the pyridine (B92270) ring. nih.gov

Another example is the preparation of 2-substituted pyrazolo[3,4-d]pyrimidines, a related class of compounds. This synthesis begins with the reaction of 1-acetyl-2-phenylhydrazine with ethoxymethylenemalononitrile. The resulting intermediate undergoes hydrolysis and subsequent annulation with methyl isocyanate to yield the final 2-phenylpyrazolo[3,4-d]pyrimidine structure. researchgate.netmonash.edu

The synthesis of A-ring-modified pyrazole derivatives of estradiol also highlights a multi-step approach. The process starts with the Friedel-Crafts regioselective ortho-acetylation of the aromatic ring of estradiol 3-methyl ether. mdpi.com

One-Pot Reaction Strategies

One-pot reactions have emerged as a powerful tool in modern organic synthesis, offering increased efficiency by combining multiple reaction steps in a single flask without the isolation of intermediates. This approach reduces reaction time, solvent usage, and waste generation.

A facile one-pot method has been developed for the synthesis of alicyclic fused pyrimidones from aminoacrylates and lactams in the presence of phosphorus oxychloride. This method has proven to be widely applicable and provides better yields compared to the condensation of aminopyrrolidines with beta-keto esters. ias.ac.in The synthesis of 2-aryl-1,2-fused pyrimidones has been successfully achieved using this strategy, with yields for some derivatives reaching up to 85%.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Lactam | Aminoacrylate | Alicyclic fused pyrimidone | Variable |

| 2-Pyrrolidinone | Ethyl 2-((4-methoxyphenyl)amino)acrylate | 2-(4-Methoxyphenyl)-2,3,5,6,7,8-hexahydropyrrolo[1,2-a]pyrimidin-4-one | 85 |

| 2-Piperidinone | Ethyl 2-((4-chlorophenyl)amino)acrylate | 2-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 78 |

A convenient sequential one-pot approach has also been reported for the synthesis of 8-substituted pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazines. This method combines the efficient heating from microwave irradiation with the benefits of sequential reactions, avoiding tedious work-up and purification of intermediates. mdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods.

| Starting Materials | Conditions | Product | Yield (%) |

| β-Ketonitrile, Hydrazine, β-Ketoester, Acetic Acid | Microwave, 150 °C, 2 h 5 min | Pyrazolo[1,5-a]pyrimidinone | 52 |

| β-Ketonitrile, Hydrazine, β-Ketoester, Acetic Acid | Conventional reflux, 2 h 5 min | Complex mixture | - |

The synthesis of 2,6-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones has also been achieved using microwave irradiation. In a sealed vessel, the reaction of 1-((3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines with a Vilsmeier-Haack reagent under microwave irradiation at 120 °C for 5-8 minutes afforded the desired products in excellent yields. researchgate.net

Cascade Synthesis Methodologies

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient in building molecular complexity from simple starting materials in a single step.

A novel strategy for the synthesis of 2-alkoxyquinoline derivatives has been developed via a palladium-driven cascade reaction of 1,3-butadiynamides. This method allows for the de novo assembly of the quinoline core and selectively delivers differently functionalized 4-alkenyl 2-alkoxyquinolines in a single batch transformation under mild conditions. mdpi.com

The synthesis of 2-substituted pyrazolo[1,5-a]pyridines has been accomplished through a cascade process involving a palladium-catalyzed direct alkenylation reaction followed by a silver-mediated cyclization of N-iminopyridinium ylides. This approach represents a very direct route for the preparation of these medicinally interesting compounds and is effective with a wide range of electron-poor and electron-rich alkenyl iodides, providing good yields. nih.gov

Functionalization and Derivatization Strategies for Pyrazolopyridazine Scaffolds

The functionalization of the pre-formed pyrazolopyridazine core is a key strategy for the diversification of this scaffold and the exploration of structure-activity relationships. Halogenation is a particularly useful transformation as the introduced halogen can serve as a handle for further cross-coupling reactions.

Halogenation Reactions

The introduction of halogen atoms onto the pyrazolopyridazine ring system can be achieved through various methods. An unprecedented metal-free regioselective halogenation of 2H-indazoles, a related heterocyclic system, has been reported. This method allows for the highly selective synthesis of mono-halogenated products and can be extended to poly-halogenations by adjusting the reaction conditions. The use of N-halosuccinimides (NBS or NCS) in environmentally friendly solvents under mild conditions makes this a particularly attractive approach. nih.govsemanticscholar.orgresearchgate.net

For example, the reaction of 2-phenyl-2H-indazole with NBS at an elevated temperature resulted in a 98% yield of the mono-brominated product. nih.gov

| Substrate | Reagent | Conditions | Product | Yield (%) |

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | 25 °C, 2.0 h | Mono-brominated product | 88 |

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | Elevated Temp. | Mono-brominated product | 98 |

Furthermore, a highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides has been described, providing practical access to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov This methodology could potentially be adapted for the halogenation of pyrazolopyridazine N-oxides.

Hydrazine Reactions and Hydrazinyl Derivative Formation

The construction of the pyrazole moiety within the pyrazolopyridazine framework fundamentally relies on reactions involving hydrazine and its derivatives. A primary and widely adopted method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone. nih.govmdpi.com This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization.

The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form a hydrazone. mdpi.comnih.gov Subsequently, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov The use of hydrazine hydrate is common in these syntheses, serving as a direct source of the N-N bond required for the pyrazole core. nih.govnih.gov

Multi-component reactions often utilize hydrazine hydrate as a key building block. For instance, a four-component condensation of aldehydes, hydrazine hydrate, an anhydride (like succinic or phthalic anhydride), and a 1,3-dicarbonyl compound can be employed to construct complex pyrazole-fused systems in a single step. nih.gov In these reactions, hydrazine acts as a bidentate nucleophile, reacting with carbonyl functionalities to initiate the cascade of ring-forming reactions. mdpi.com

The formation of hydrazide-hydrazone derivatives is another important route. These intermediates can be synthesized by reacting a compound containing a cyanoacetyl hydrazine moiety with a ketone, such as 3-acetylpyridine. nih.gov These pre-formed hydrazinyl derivatives are then poised for subsequent heterocyclization reactions to build the final pyrazolopyridazine structure. nih.gov

Table 1: Examples of Hydrazine Reactions in the Formation of Pyrazole Precursors

| Reactants | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate, 1,3-Diketone | Polysubstituted Pyrazole | Cyclocondensation | mdpi.com |

| Hydrazine Hydrate, α,β-Unsaturated Ketone | Pyrazoline | Cyclocondensation | nih.gov |

| Hydrazine Hydrate, Aldehyde, Anhydride, 1,3-Dicarbonyl | Pyrazolo[1,2-b]phthalazine derivative | One-pot, Four-component | nih.gov |

Cyclization and Ring-Closure Transformations

Cyclization is a critical step in the synthesis of the pyrazolopyridazine core, occurring after the initial formation of a hydrazine-derived intermediate. This process can be categorized into the formation of the initial pyrazole ring and the subsequent construction of the fused pyridazine ring.

The formation of the pyrazole ring typically involves an intramolecular cyclization of a hydrazone. nih.govmdpi.com For example, α,β-unsaturated hydrazones can undergo intramolecular cyclization, followed by aromatization, to yield multisubstituted pyrazoles. nih.gov This ring-closure is often promoted by acidic or basic conditions, or by heat. Another strategy involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which also leads to the pyrazole ring. mdpi.com

Once the pyrazole ring is formed, the pyridazine ring is constructed through a second ring-closure event. This can be achieved through various intramolecular reactions. For example, if the pyrazole intermediate has appropriate functional groups at adjacent positions, such as a carbonyl and an active methylene group, condensation can lead to the formation of the pyridazine ring. A common strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound, which proceeds through condensation and subsequent cyclization to form a pyrazolo[1,5-a]pyrimidine (B1248293), a related fused system. researchgate.net Similar principles apply to pyrazolopyridazine synthesis, where a suitably functionalized pyrazole reacts with a three-carbon unit to form the six-membered pyridazine ring.

Intramolecular substitution is another powerful method for ring closure. A key step can involve the stereospecific intramolecular nucleophilic substitution of a leaving group, such as a thiophenoxide, to form the heterocyclic ring. researchgate.net Cascade reactions, which involve a series of intramolecular events, are also employed. For instance, a palladium-catalyzed Sonogashira coupling followed by a cyclization cascade can be used to efficiently build the fused pyrazole system. researchgate.net

Introduction of Diverse Substituents on the Pyrazolopyridazine Core

The functionalization of the pyrazolopyridazine core is crucial for modulating its physicochemical and biological properties. Substituents can be introduced either during the construction of the ring system (substituent-scaffolded synthesis) or by modifying the pre-formed core (post-synthetic modification).

Multi-component reactions (MCRs) are a highly effective strategy for introducing diversity during the synthesis. nih.govmdpi.com In these one-pot reactions, the final structure is assembled from three or more starting materials, and the substituents on these precursors are incorporated directly into the final pyrazolopyridazine product. For example, in the four-component synthesis of pyrazolo[1,2-b]phthalazine derivatives, the choice of aldehyde and 1,3-dicarbonyl compound determines the substituents on the final molecule. nih.gov This approach allows for the rapid generation of a library of compounds with diverse substitution patterns.

Post-synthetic modification involves the chemical transformation of a functional group on the existing pyrazolopyridazine ring. While specific examples for the pyrazolopyridazine core are specialized, general principles from pyrazole chemistry can be applied. For instance, halogenated pyrazoles can undergo cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents. Nitration, sulfonation, and Friedel-Crafts reactions can also be used to add functional groups to the aromatic rings, although regioselectivity can be a challenge.

The table below illustrates the introduction of substituents via a multi-component reaction approach.

Table 2: Substituent Diversity from a Four-Component Reaction

| Aldehyde (R¹CHO) | 1,3-Dicarbonyl (R²COCH₂COR³) | Resulting Substituents on Core | Reference |

|---|---|---|---|

| Benzaldehyde | Acetylacetone | Phenyl at C11, Methyls at C1, C3 | nih.gov |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 4-Chlorophenyl at C11, Methyl at C1, Ethoxy at C3 | nih.gov |

| 4-Nitrobenzaldehyde | Dimedone | 4-Nitrophenyl at C11, Dimethyl at C2 | nih.gov |

Green Chemistry Approaches in Pyrazolopyridazine Synthesis

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methodologies for the synthesis of pyrazolopyridazine and related heterocyclic compounds. researchgate.netresearchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally friendly alternatives like water, ethanol, or glycerol. researchgate.netresearchgate.net Ionic liquids are also used as they are non-volatile and can often be recycled. nih.gov

Solvent-Free Conditions: Conducting reactions in the absence of any solvent ("dry media") significantly reduces waste and simplifies product purification. mdpi.comnih.gov Grinding techniques and reactions under solvent-free microwave irradiation are common examples. mdpi.com

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net

Multi-component Reactions (MCRs): As mentioned previously, MCRs are inherently green as they combine several steps into a single operation, reducing energy usage, solvent waste, and purification steps. researchgate.net

Catalyst-Free Reactions: Designing synthetic routes that proceed efficiently without the need for a catalyst simplifies the process and avoids issues related to catalyst toxicity or cost. researchgate.net

Table 3: Overview of Green Chemistry Approaches

| Green Approach | Description | Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner reactions. | mdpi.comresearchgate.net |

| Ultrasound Irradiation | Use of ultrasonic waves to promote chemical reactions. | Shorter reaction times, improved yields. | researchgate.netresearchgate.net |

| Solvent-Free Reactions | Reactions are carried out without a solvent, often by grinding or heating neat reactants. | Reduced waste, simplified workup, lower environmental impact. | mdpi.commdpi.comnih.gov |

Catalyst Systems in Pyrazolopyridazine Synthesis

Catalysis plays a pivotal role in the synthesis of pyrazolopyridazines, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. A wide range of catalyst systems, from simple acids and bases to complex nanomaterials, have been developed.

Homogeneous Catalysts:

Acid Catalysts: Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids are often used to catalyze condensation and cyclization steps. researchgate.net Ionic liquids, such as triethanolammonium acetate ([TEAH][OAc]), can also function as effective and recyclable homogeneous catalysts. nih.gov

Metal Catalysts: Transition metals like palladium, copper, and rhodium are used in cross-coupling and cyclization reactions. mdpi.comorganic-chemistry.org For example, palladium catalysts are essential for Sonogashira coupling/cyclization cascades. researchgate.net

Heterogeneous Catalysts: Heterogeneous catalysts are gaining prominence due to their ease of separation from the reaction mixture and potential for recyclability, which aligns with green chemistry principles.

Magnetic Nanocatalysts: These catalysts consist of a magnetic core (e.g., Fe₃O₄) coated with a functionalized shell (e.g., silica) that carries the active catalytic sites. rsc.org An example is an alginic acid-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe₃O₄), which has been used for the synthesis of pyrazolopyridine derivatives at room temperature. rsc.org The magnetic nature allows for easy recovery of the catalyst using an external magnet.

Solid Acid Catalysts: Materials like sulfated zirconia or functionalized silica (B1680970) can be used as solid acid catalysts, offering the benefits of heterogeneous catalysis. researchgate.net

The choice of catalyst can significantly influence the reaction outcome, including yield and regioselectivity. The development of novel and more efficient catalytic systems remains an active area of research in the synthesis of pyrazolopyridazines.

Table 4: Catalyst Systems in the Synthesis of Pyrazole-Fused Heterocycles

| Catalyst Type | Specific Example | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Ionic Liquid | Triethanolammonium acetate ([TEAH][OAc]) | Four-component condensation | Recyclable, solvent-free conditions | nih.gov |

| Magnetic Nanocatalyst | Alg@SBA-15/Fe₃O₄ | Multi-component synthesis of pyrazolopyridines | Easily separable, reusable, mild conditions | rsc.org |

| Transition Metal | Palladium (Pd) / Copper (Cu) | Sonogashira coupling/cyclization | High efficiency in C-C bond formation | researchgate.net |

Medicinal Chemistry and Pharmacological Investigations of Pyrazolopyridazine Derivatives

Broad Spectrum Biological Activities of Pyrazolopyridazine Compounds

Anxiolytic Potentials

The pyrazolopyridine moiety has been identified in compounds exhibiting anxiolytic properties. For instance, established anxiolytic drugs such as cartazolate, tracazolate, and etazolate (B43722) incorporate the pyrazolo[3,4-b]pyridine scaffold researchgate.net. More specific investigations into a pyrazolo[c]pyridine derivative, GIZh-72 (4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-3-one chloralhydrate), demonstrated anxiolytic effects in mouse models. GIZh-72 administered at 20 mg/kg (i.p.) produced anxiolytic effects in open-field and marble burying tests, comparable to known agents like afobazole and fluoxetine (B1211875) nih.gov. However, GIZh-72 did not exhibit properties indicative of a ligand acting on positive modulator sites of the GABA-A receptor nih.gov.

Antileishmanial Efficacy Research

Pyrazolopyridazine derivatives have shown notable efficacy in combating leishmaniasis, a parasitic disease for which new therapeutic agents are urgently needed due to the limitations of current treatments acs.orgnih.govresearchgate.netmdpi.com. Studies on synthesized pyrazolo(dihydro)pyridines revealed that compounds 6d and 6j exhibited superior activity against intracellular amastigotes compared to the standard drug miltefosine (B1683995) acs.orgnih.govresearchgate.net. In vivo studies with compound 6j in mice infected with Leishmania donovani demonstrated significant parasitic burden clearance, with over 91% and 93% reduction in splenic and liver parasitic loads, respectively acs.orgnih.gov. Furthermore, a combination therapy of compound 6j with a subcurative dose of miltefosine achieved over 97% disease inhibition by modulating the host's immune response acs.orgnih.gov. Mechanistically, compound 6j induced programmed cell death in Leishmania promastigotes by disrupting mitochondrial membrane potential and inducing phosphatidylserine (B164497) externalization and DNA fragmentation acs.orgnih.gov. Other pyrazolopyridine derivatives also displayed activity, with compounds 6c, 6d, 6f-j, 7h, and 7n showing 80-95% inhibition against promastigotes at 50 μM researchgate.net. Compound 3d was identified as a potential early lead with nanomolar cidal activity against Leishmania major researchgate.net. Separately, a nitrostyrylthiazolidine-2,4-dione derivative, compound 14c, demonstrated good antileishmanial activity with an EC50 of 7 µM and a favorable selectivity index mdpi.com.

Anti-diabetic Applications

The pyrazolo[3,4-b]pyridine scaffold has been explored for its potential as anti-diabetic agents, primarily through the inhibition of the α-amylase enzyme, a key target in managing hyperglycemia mdpi.comresearchgate.netnih.govjchemrev.com. Research involving biaryl pyrazolo[3,4-b]pyridine esters and hydrazides demonstrated significant α-amylase inhibitory activity. In the ester series (6a–i), compounds 6b, 6c, 6h, and 6g showed excellent inhibition with IC50 values ranging from 5.14 to 5.56 µM mdpi.comresearchgate.net. The corresponding hydrazide derivatives (7a–i) also exhibited potent activity, with compounds 7a, 7b, 7c, 7d, 7f, 7g, and 7h displaying IC50 values between 5.10 and 5.21 µM mdpi.comresearchgate.net. These activities were considerably more potent than the reference drug acarbose, which had an IC50 of approximately 200.1 µM mdpi.comresearchgate.net. Other pyrazole (B372694) derivatives, such as Pyz-1 and Pyz-2, also showed promising inhibition of α-amylase and α-glucosidase, with Pyz-1 exhibiting IC50 values of 95.85 ± 0.92 µM for α-amylase and 75.62 ± 0.56 µM for α-glucosidase, while Pyz-2 had IC50 values of 120.2 ± 0.68 µM and 119.3 ± 0.75 µM, respectively nih.gov.

Exploration of Specific Biological Targets and Mechanisms of Action

Pyrazolopyridazine derivatives have emerged as crucial scaffolds for developing targeted therapies, particularly by inhibiting various protein kinases that play critical roles in cellular signaling pathways, including cancer progression and other diseases rsc.orgacs.orgekb.egnih.gov.

Kinase Inhibition Profiles of Pyrazolopyridazine Derivatives

The pyrazolopyridazine framework is recognized for its ability to interact with the ATP-binding sites of numerous kinases, making it a privileged scaffold in kinase inhibitor drug discovery ekb.egnih.gov. Derivatives based on this core have been investigated for their inhibitory potential against a wide array of kinases, including those involved in cell cycle regulation and growth factor signaling.

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and pyrazolopyridazine derivatives have demonstrated significant EGFR inhibitory activity ekb.egnih.govresearchgate.netmdpi.comcardiff.ac.ukmdpi.combohrium.comresearchgate.net. Novel pyridazine-pyrazoline hybrids displayed potent EGFR inhibition, with compounds IXn, IXg, IXb, and IXl achieving IC50 values of 0.65, 0.75, 0.82, and 0.84 µM, respectively, outperforming the reference drug Erlotinib (B232) (IC50 = 0.95 µM) researchgate.net. A specific derivative, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (compound 4), showed moderate EGFR inhibition with an IC50 of 0.391 µM mdpi.comcardiff.ac.uk. Its nano-formulations, 4-SLNs and 4-LPHNPs, exhibited enhanced inhibitory potency with IC50 values of 0.088 µM and 0.096 µM, respectively mdpi.comcardiff.ac.uk. Furthermore, thiazolyl-pyrazoline derivatives have been developed as dual EGFR/HER2 inhibitors, with compounds 6a and 10a demonstrating particularly strong EGFR inhibition, showing IC50 values of 0.024 µM and 0.005 µM, respectively mdpi.com. Another pyrazole derivative, compound 12, achieved an IC50 of 0.071 µM against EGFR, comparable to the reference erlotinib bohrium.com.

Pyrazolopyridazine derivatives are also effective inhibitors of cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle progression acs.orgekb.egnih.govnih.govresearchgate.net. Research has identified several derivatives with potent CDK inhibitory activity. For instance, compound 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (compound 4), demonstrated moderate inhibition of CDK-2/cyclin A2 with an IC50 of 0.55 µM, which was improved by its nano-formulations (4-SLNs: 0.18 µM; 4-LPHNPs: 0.22 µM) mdpi.comcardiff.ac.uk. Within the pyrazolo[3,4-b]pyridine class, compound 8 (6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine) showed CDK2 inhibition with an IC50 of 0.65 µM, while compound 4 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile) exhibited potent CDK2 inhibition with an IC50 of 0.24 µM, surpassing the standard roscovitine (B1683857) (IC50 = 0.394 µM) nih.govresearchgate.net. Compound 11 also displayed significant CDK2 inhibition with an IC50 of 0.50 µM nih.govresearchgate.net. The broader pyrazolopyridazine scaffold is known to inhibit various CDKs, including CDK-1, CDK-2, CDK-5, and CDK-8, highlighting its versatility in targeting cell cycle regulators acs.orgekb.egnih.gov.

Based on extensive searches, the specific chemical compound "Pyrazolopyridazine 2" could not be identified with published research data pertaining to its inhibition of Anaplastic Lymphoma Kinase (ALK), B-RafV600E Kinase, Protein Kinase B (Akt), Ataxia-Telangiectasia and Rad3-Related Kinase (ATR), TASK3 Kinase, Mitogen-Activated Protein Kinase (MAPK), or Diacylglyceride O-acyltransferase 2 (DGAT2).

The search results did reference "pyrazolopyridazine" structures in relation to kinase inhibition, particularly with compounds like FR180204 targeting ERK (a type of MAPK). FR180204's binding interactions with ERK were described, noting the involvement of a "this compound' nitrogen atom" in hydrogen bonding within the ATP domain of ERK. However, this refers to a specific atom within a known compound's structure, not to a distinct compound named "this compound" that has been independently studied for the range of targets specified in the outline.

Due to the strict requirement to focus solely on the chemical compound "this compound" and the absence of specific research findings or data tables for this particular compound across the requested targets, it is not possible to generate the article as per the instructions.

Carbonic Anhydrase I and II Inhibition

While specific studies detailing the inhibition of Carbonic Anhydrase I and II by "this compound" were not directly found in the provided search results, pyrazolopyridazine derivatives, in general, have been investigated for their enzyme inhibitory properties. Some related heterocyclic compounds are known to interact with enzymes crucial for various physiological processes, suggesting a potential avenue for future research for this specific compound class.

Sphingosine 1-Phosphate Receptor 2 (S1PR2) Ligand Research

Information directly linking "this compound" to Sphingosine 1-Phosphate Receptor 2 (S1PR2) ligand research was not explicitly found in the provided search results. However, the broader class of pyrazolopyridazine derivatives has been noted for their potential in various therapeutic areas, which could encompass interactions with signaling pathways involving receptors like S1PR2, though specific data for "this compound" in this context is absent.

Modulation of Apoptotic and Anti-Apoptotic Biomarkers (e.g., Bax, Bcl-2, p53, Caspase-3)

"this compound" has demonstrated a notable impact on cancer biomarkers related to apoptosis. Studies indicate that this compound influences apoptotic pathways by upregulating pro-apoptotic factors such as Bax and p53, while simultaneously downregulating anti-apoptotic factors like Bcl-2 smolecule.com. This dual action suggests a mechanism by which pyrazolopyridazine derivatives may exert their cytotoxic effects on cancer cells.

Interference with Viral Replication Processes

Research has indicated that certain pyrazolopyridazine derivatives may possess antiviral properties by interfering with viral replication or other critical viral processes ontosight.ai. While specific details regarding "this compound" and its direct interference with viral replication mechanisms were not detailed in the provided snippets, the general class of compounds shows promise in this area.

Thromboxane (B8750289) Biosynthesis Inhibition

Specific research findings on the inhibition of thromboxane biosynthesis by "this compound" were not found within the provided search snippets.

Structure-Activity Relationship (SAR) Studies of Pyrazolopyridazine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrazolopyridazine scaffold affect biological activity. While detailed SAR studies specifically for "this compound" were not extensively detailed, general trends for pyrazolopyridazine derivatives have been observed. For instance, in the context of ERK signaling, saturation of double bonds within the pyrazolopyridazine ring system led to a significant drop or complete loss of activity, highlighting the importance of the conjugated system for optimal interaction with targets nih.gov. The presence and position of substituents, such as the 3,4-dimethoxyphenyl and pyrimidin-2-amine groups in N-(3,4-dimethoxyphenyl)-4-{pyrazolo[1,5-a]pyridazin-3-yl}pyrimidin-2-amine, can also significantly modify the compound's properties, including its solubility, stability, and interaction with biological targets ontosight.ai.

Data Table: Impact of this compound on Apoptotic Biomarkers

| Biomarker | Observed Effect |

| Bax | Upregulated |

| Bcl-2 | Downregulated |

| p53 | Upregulated |

Positional Modifications and Their Pharmacological Impact

The strategic placement of substituents on the pyrazolopyridazine core is critical for modulating pharmacological activity. Studies on pyrazolopyridazine derivatives have revealed that modifications at different positions can lead to substantial changes in potency and selectivity. For instance, in the context of antimalarial research, alterations at the N1, C3, and C6 positions of the pyrazolopyridine scaffold have been found to be essential for activity mmv.org. Specifically, the presence of an N1-tert-butyl group and aliphatic substituents at the 3- and 6-positions were identified as necessary for activity. Similarly, variations in the substitution pattern of pyrazolo[1,5-a]pyrimidines have shown that small hydrophobic groups at position 3 enhance binding to the ATP pocket of kinases, while electron-withdrawing groups at position 5 can improve antibacterial activity rsc.org. Research into pyrazolopyridine carboxamides as enterovirus inhibitors also highlighted the importance of position, with variations at N1, C6, and C4 significantly impacting antiviral activity and cytotoxicity ucla.edufigshare.com. For example, the C4 position offered the greatest potential for improvement, with different N-aryl groups showing varied antiviral activities figshare.com.

Influence of Substituent Nature on Biological Activity

The nature of the substituents appended to the pyrazolopyridazine core plays a pivotal role in determining its biological profile. In the development of antimalarial pyrazolopyridine 4-carboxamides, the inclusion of a 7'-aza-benzomorpholine motif on the 4-carboxamide resulted in potent anti-parasitic activity and increased aqueous solubility mmv.org. Conversely, certain electron-withdrawing groups at the para position of phenyl rings in pyrazolo[3,4-c]pyridazine derivatives rendered them inactive against specific targets mdpi.com. For antimalarial pyrazolo[3,4-b]pyridines, derivatives with a chloro or methyl substituent on the benzenesulfonamide (B165840) moiety exhibited the lowest IC50 values, indicating enhanced activity nih.gov. Furthermore, studies on pyrazolopyridine antiherpetics suggested that non-polar amines at the C2' position of the pyrimidine (B1678525) and C7 position of the core pyrazolopyridine were preferred for optimal activity, with an NH group at the 2' position being required to maintain activity levels comparable to established drugs nih.gov. The presence of a methyl group on the pyrazolo ring, as seen in 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol, can enhance lipophilicity and membrane permeability compared to hydroxylated analogs .

Rational Design Principles for Optimized Pyrazolopyridazine Analogs

Rational design strategies are crucial for developing optimized pyrazolopyridazine analogs with improved pharmacological properties. This often involves understanding structure-activity relationships (SAR) and employing computational tools. For instance, a pyrazolopyridine scaffold was used as a lead for medicinal chemistry efforts targeting Mcl-1, where computational modeling guided by NMR studies was employed for lead optimization to generate more potent analogs aacrjournals.org. Similarly, the design of pyrazolo[3,4-d]pyridazine-7-one compounds as Zika virus (ZIKV) inhibitors involved rational design based on pharmacophore models derived from ligand-protease interactions, aiming to identify compounds with optimal steric and electronic characteristics for binding to the NS2B-NS3 protease nih.gov. SAR studies have also indicated that modifications to the pyrazolo-pyridazine scaffold can be tailored for specific targets; for example, the presence of a positive charge on a p-N-methylpiperazine moiety was found to be crucial for inhibitory activity against S. aureus PknB researchgate.net.

Lead Compound Identification and Optimization in Pyrazolopyridazine Research

The identification and optimization of lead compounds are fundamental steps in the drug discovery process for pyrazolopyridazine derivatives. High-throughput screening (HTS) campaigns have identified the pyrazolopyridine 4-carboxamide scaffold as a promising starting point for antimalarial drug development mmv.org. Following lead identification, the process of lead optimization refines these initial compounds to enhance their drug-like properties, including potency, selectivity, and pharmacokinetic profiles biobide.comoncodesign-services.comupmbiomedicals.com. For example, research into pyrazolopyridine derivatives as Mcl-1 inhibitors involved generating a focused library of analogs based on a high-throughput lead (compound 38) and improving binding affinity by over twenty-fold through SAR studies and computational modeling aacrjournals.org. In the development of pyrazolo[3,4-c]pyridazine derivatives as potential EGFR and CDK-2 inhibitors, nano-formulations of a lead compound were explored to improve its efficacy and drug-like characteristics mdpi.comcardiff.ac.uknih.gov. Challenges in pyrazolopyridine development, such as metabolic stability and the rate of parasite killing, are addressed during the optimization phase to ensure viable drug candidates mmv.org.

Computational and Theoretical Investigations of Pyrazolopyridazine Compounds

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a widely employed computational technique to predict the preferred orientation of a ligand when bound to a protein target, thereby elucidating potential binding modes and estimating binding affinities. For pyrazolopyridazine derivatives, docking studies have been instrumental in identifying their interactions with various enzymes and receptors crucial in disease pathways.

Studies have explored pyrazolopyridazine derivatives as inhibitors against targets such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), visualizing their binding within the kinase active sites smolecule.commdpi.com. For example, a pyrazolo-pyridazine derivative (compound 4) was docked against EGFR and CDK-2/cyclin A2 using MOE-Dock software, providing insights into its interaction patterns mdpi.com. Similarly, pyrazolopyridine compounds targeting c-Met kinase have undergone molecular docking to correlate binding modes with inhibitory efficacy, with compounds like 5a and 5b exhibiting nanomolar inhibitory activity rsc.orgniscair.res.inrsc.org.

Further applications include the investigation of pyrazolopyridazines as inhibitors of PIM-1 kinase, where docking studies revealed compound 10f as a potent inhibitor with an IC50 of 0.18 μM nih.gov. Docking simulations have also been performed for pyrazolopyridazines against the SARS-CoV-2 main protease, identifying compounds with favorable energy scores, such as compound 12 with a score of -7.9 kcal/mol researchgate.net. Additionally, pyrazolopyridine derivatives have been docked against the COX-2 receptor to assess their anti-inflammatory potential fip.orgbohrium.com, and against DNA-gyrase as antibacterial agents, with compounds 9 and 10c identified as potent inhibitors benthamdirect.com. Docking studies on pyrazolopyridazine compounds targeting carbonic anhydrase have also shown improved interactions compared to reference inhibitors researchgate.net.

Table 1: Representative Molecular Docking Simulation Results for Pyrazolopyridazine Derivatives

| Target Protein | Compound/Derivative | Binding Score/Affinity | Relevant Activity (e.g., IC50) | Citation(s) |

| SARS-CoV-2 Mpro | Compound 5 | -7.5 kcal/mol | N/A | researchgate.net |

| SARS-CoV-2 Mpro | Compound 11 | -7.2 kcal/mol | N/A | researchgate.net |

| SARS-CoV-2 Mpro | Compound 12 | -7.9 kcal/mol | N/A | researchgate.net |

| c-Met kinase | Compound 5a | N/A | 4.27 ± 0.31 nM | rsc.orgrsc.org |

| c-Met kinase | Compound 5b | N/A | 7.95 ± 0.17 nM | rsc.orgrsc.org |

| PIM-1 kinase | Compound 10f | N/A | 0.18 μM | nih.gov |

| COX-2 receptor | Compound 2 | Good interaction | N/A | fip.orgbohrium.com |

| DNA-gyrase | Compound 9 | Potent inhibitor | N/A | benthamdirect.com |

| DNA-gyrase | Compound 10c | Potent inhibitor | N/A | benthamdirect.com |

| Carbonic Anhydrase I | Compound 6a | Better than AAZ | Ki: 0.063–3.368 µM | researchgate.net |

| Carbonic Anhydrase II | Compound 6b | Better than AAZ | Ki: 0.007–4.235 µM | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For pyrazolopyridazine compounds, DFT calculations help in understanding electron distribution, molecular orbitals, energy gaps, and reactivity, which are fundamental to their chemical behavior and biological interactions.

DFT studies on related nitrogen-containing heterocycles have established methodologies for calculating key electronic properties such as energy gaps, ionization potentials, electron affinities, chemical potential, global hardness, softness, electrophilicity, dipole moment, and polarizability, often employing basis sets like B3LYP/6-31(d,p) researchgate.netiiste.org. For pyrazolopyridazines specifically, DFT has been utilized to compute quantum descriptors essential for quantitative structure-activity relationship (QSAR) modeling, frequently using the DFT/B3LYP method with a 6-31G(d) basis set nih.gov.

Furthermore, DFT calculations at the CAM-B3LYP/6-31+G(d,p) level have been applied to pyrazolopyridazine complexes, validating their geometric, electronic, and nonlinear optical (NLO) properties. These studies have indicated reduced HOMO-LUMO gaps, suggesting excellent electronic and conductive characteristics researchgate.net. DFT has also been employed to predict pKa values for N-aminopyridinium cations using the M06-2X/6-31+G(d,p) method with SMD solvation nih.gov. Additionally, DFT investigations have been conducted to elucidate the photophysical properties of pyrazolopyridines, examining their electronic excitations dntb.gov.ua.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between the chemical structure of compounds and their biological activity. This allows for the prediction of activity for novel compounds and the identification of key structural features that enhance potency.

QSAR models have been developed for pyrazolopyridazine derivatives targeting various biological endpoints. For instance, 2D-QSAR models have been constructed for pyrazolopyridines acting as CDK2 inhibitors, utilizing multiple linear regression (MLR) and achieving robust statistical parameters, including R²train = 0.9816 and Q² = 0.9668 mdpi.comresearchgate.net. Similarly, for pyrazolopyridazines as EGFR inhibitors, 2D-QSAR models have demonstrated high predictive capacity researchgate.net.

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to pyrazolopyridazine analogs, yielding excellent predictive capabilities with models like CoMFA_ES showing an R²train of 0.975 and Q² of 0.664 researchgate.net. QSAR studies on related pyrazoline derivatives as carbonic anhydrase inhibitors have reported models with strong validation metrics, such as R² = 0.79 and Q²cv = 0.64 nih.gov. QSAR modeling has also been crucial in identifying potent pyrazolopyridine-based breast cancer inhibitors, correlating structural attributes with cytotoxic activity in the micromolar range researchgate.net.

Table 2: Representative QSAR Model Statistics for Pyrazolopyridazine Derivatives

| Model Type | Target Activity | Statistical Parameters (R², Q², R²pred) | Training Set Size | Citation(s) |

| 2D-QSAR | CDK2 Inhibition | R²train=0.9816, Q²=0.9668, R²pred=0.721131 | N/A | mdpi.comresearchgate.net |

| 3D-QSAR (CoMFA) | EGFR Inhibition | R²train=0.975, Q²=0.664 | N/A | researchgate.net |

| 3D-QSAR (CoMSIA) | EGFR Inhibition | R²train=0.938, Q²=0.614 | N/A | researchgate.net |

| QSAR | CA Inhibition (Pyrazoline) | R²=0.79, R²test=0.95, Q²cv=0.64 | 34 derivatives | nih.gov |

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are employed to study the temporal behavior of molecular systems, providing insights into the stability of ligand-protein complexes identified through docking. These simulations help to understand the dynamic fluctuations and conformational changes that occur over time, confirming the robustness of binding interactions.

In the context of CREBBP bromodomain inhibitors, MD simulations have been utilized to evaluate the structural stability and binding modes of lead compounds, reinforcing docking findings niscair.res.inniscpr.res.in. Furthermore, MD simulations have been applied to assess the stability of pyrazolopyridazine complexes, including their interactions with DNA, demonstrating stable dynamics over extended simulation periods researchgate.net.

In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters

A critical stage in the computational drug discovery pipeline involves the in silico prediction of drug-likeness and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. These predictions help to identify compounds with a higher probability of success in preclinical and clinical development by assessing their potential for oral bioavailability, metabolic stability, and safety.

Drug-likeness is typically evaluated using established filters such as Lipinski's Rule of Five, the Ghose filter, Veber's rule, Egan's rule, and Muegge's rule malariaworld.orgmdpi.comsciensage.info. Many pyrazolopyridazine derivatives have demonstrated compliance with these rules, suggesting favorable oral bioavailability characteristics mdpi.com. For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share structural similarities, have shown good drug-likeness scores, with compounds like 13c (DLS = 1.31) and 13i (DLS = 1.44) being specifically noted mdpi.com.

Key pharmacokinetic parameters predicted include lipophilicity (log P), molecular weight, molecular refractivity (MR), polar surface area (PSA), water solubility, and gastrointestinal (GI) absorption malariaworld.orgsciensage.infonih.gov. The bioavailability radar, a tool assessing six physicochemical properties (lipophilicity, size, polarity, solubility, flexibility, and saturation), is frequently used for a rapid evaluation of drug-likeness sciensage.info. Predicted absorption percentages (%ABS) have been reported, with values such as 88.24% for compound 5a and 76.53% for compound 5b in pyrazolo[1,5-a]pyrimidine studies mdpi.com.

ADMET profiling is also integral, with predictions concerning metabolism and toxicity being crucial. For instance, some pyrazolopyridine derivatives have been identified as non-inhibitors of the CYP2D6 enzyme, while others have shown inhibitory effects on CYP1A2, CYP2C19, CYP2C9, and CYP3A4 enzymes, which is vital for understanding potential drug-drug interactions nih.gov. Toxicity predictions, including negative carcinogenicity assessments and medium risk for hERG channel interaction, are also part of these comprehensive in silico analyses mdpi.com.

Analytical and Characterization Methodologies in Pyrazolopyridazine Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV, HRMS)

Spectroscopic methods are fundamental tools for the structural elucidation of newly synthesized pyrazolopyridazine compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide complementary information to confirm the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of pyrazolopyridazine derivatives.

¹H NMR: Proton NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to one another. For instance, in pyrazolo[3,4-b]pyridine derivatives, aromatic protons typically appear in the range of δ 7.42-8.05 ppm, while protons of methyl groups are observed upfield, around δ 2.68-2.77 ppm. jst.go.jp A signal at approximately δ 8 ppm can be characteristic of a γ-unsubstituted pyridine (B92270) ring. nih.gov Protons of NH groups in the pyrazole (B372694) ring are often observed as a singlet at a downfield chemical shift, such as δ 13.32 ppm, and are exchangeable with D₂O. jst.go.jp

¹³C NMR: Carbon NMR reveals the number of chemically non-equivalent carbon atoms. In pyrazolopyridazine structures, the carbonyl carbon of a substituent like a cyclopentanone (B42830) can show a signal at δC = 202.8 ppm. nih.gov Carbons within the heterocyclic core and attached aromatic rings typically resonate in the δC 110-160 ppm region. jst.go.jp

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The vibrational frequencies of bonds provide a molecular fingerprint.

Characteristic stretching frequencies for pyrazolo[3,4-b]pyridine derivatives include bands for N-H groups (around 3133-3238 cm⁻¹), aromatic C-H (3058-3137 cm⁻¹), aliphatic C-H (2983-2985 cm⁻¹), and C=N bonds (1585-1595 cm⁻¹). jst.go.jpnih.gov

The presence of a carbonyl group (C=O) is indicated by a strong absorption band in the range of 1667 to 1727 cm⁻¹. jst.go.jpnih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a common technique used for pyrazolopyridazine derivatives, which typically shows a protonated molecular ion peak [M+H]⁺. rsc.org For example, a pyrazolo[3,4-b]pyridine derivative with the molecular formula C₁₆H₁₄N₃O⁺ exhibited an [M+H]⁺ peak at m/z 264.1134, confirming its elemental composition. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. In one study, pyrazolopyridine derivatives were characterized by UV spectroscopy to support structure-activity relationship analyses. acs.org The absorption spectrum of a tetrazole-substituted pyridine showed three main bands with maximum absorption (λₘₐₓ) at 274 nm, 236 nm, and 202 nm in ethanol. mdpi.com

Table 1: Summary of Spectroscopic Data for Pyrazolopyridazine Derivatives

| Technique | Feature | Typical Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.4 - 8.3 ppm | jst.go.jpnih.gov |

| Pyrazole NH Proton | δ ~13.3 ppm (exchangeable) | jst.go.jp | |

| Aliphatic CH₃ Protons | δ ~2.7 ppm | jst.go.jp | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~167 - 203 ppm | jst.go.jpnih.gov |

| Aromatic/Heterocyclic Carbons | δ 110 - 160 ppm | jst.go.jpnih.gov | |

| IR | N-H Stretch | 3130 - 3240 cm⁻¹ | jst.go.jp |

| C=O Stretch | 1660 - 1730 cm⁻¹ | jst.go.jpnih.gov | |

| C=N Stretch | 1580 - 1600 cm⁻¹ | jst.go.jpnih.gov | |

| HRMS (ESI) | Molecular Ion | [M+H]⁺ | rsc.org |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the molecule's conformation and packing in the crystal lattice. nih.govmdpi.com

For pyrazolo[3,4-b]pyridine derivatives, X-ray crystallography has confirmed the proposed molecular structures from spectroscopic data. nih.govrsc.org Studies have revealed details such as the dihedral angles between the planes of different rings within the molecule. For example, in one derivative, the dihedral angle between the phenyl and pyrazolo[3,4-b]pyridyl rings was found to be 7.93(4)°. rsc.org The analysis also identifies intermolecular interactions, such as N-H···O hydrogen bonds, which link molecules in the crystal structure. spast.org

Table 2: Crystallographic Data for Representative Pyrazolo-fused Heterocycles

| Compound Type | Crystal System | Space Group | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine (4a) | Triclinic | P-1 | Dihedral angle between phenyl and pyrazolopyridyl rings is 7.93(4)°. | rsc.org |

| Pyrazolo[3,4-b]pyridine (4b) | Monoclinic | P2₁/n | Dihedral angle between pyrazolopyridyl and diethylaminophenyl rings is 65.47(6)°. | rsc.org |

| Pyridazino[4,5-b]indole (1) | Monoclinic | P2₁ | Structure confirmed by X-ray diffraction. | mdpi.com |

| Pyridazino[4,5-b]indole (3) | Triclinic | P-1 | Structure confirmed by X-ray diffraction. | mdpi.com |

Chromatographic Methods for Purification and Analysis (e.g., TLC)

Chromatographic techniques are essential for the purification of synthesized pyrazolopyridazine derivatives and for monitoring reaction progress and assessing final product purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used routinely to check the purity of compounds and to determine appropriate solvent systems for column chromatography. It is typically performed on silica (B1680970) gel plates. nih.gov

Column Chromatography: This is the standard method for purifying compounds from reaction mixtures. Silica gel is a common stationary phase, and elution is performed with solvent systems like methanol/dichloromethane (MeOH/DCM). core.ac.uk

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a high-resolution technique used for the final purification of compounds to a high degree of purity (>95%). core.ac.ukmdpi.com A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with an additive like formic acid. core.ac.uk

Biological Assay Methodologies (In Vitro and In Vivo Models)

The evaluation of the therapeutic potential of pyrazolopyridazine derivatives involves a range of biological assays, from initial in vitro screenings to more complex in vivo studies in animal models.

In Vitro Assays: These assays are performed in a controlled environment outside of a living organism, typically using isolated cells or enzymes.

Antimicrobial/Antifungal Activity: The minimum inhibitory concentration (MIC) is determined to assess the potency of compounds against various bacterial and fungal strains. ignited.innih.gov

Anticancer/Cytotoxic Activity: The antiproliferative effects of pyrazolopyridazine derivatives are often evaluated against a panel of human cancer cell lines, such as breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer lines. researchgate.net The sulforhodamine B (SRB) assay or MTT assay can be used to determine the concentration that inhibits cell growth by 50% (IC₅₀). jst.go.jpnih.gov

Enzyme Inhibition Assays: For specific targets, such as cyclooxygenase (COX) enzymes, in vitro assays are used to measure the inhibitory activity (IC₅₀) of the compounds against different isozymes (e.g., COX-1 and COX-2) to assess both potency and selectivity. mdpi.com

Antioxidant Assays: The antioxidant potential can be screened through various methods, including assays that measure the ability of a compound to protect DNA from damage induced by agents like bleomycin. nih.gov

In Vivo Models: Promising compounds identified from in vitro screens are advanced to in vivo studies using animal models to assess their efficacy and behavior in a whole organism.

Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard method to evaluate the anti-inflammatory activity of test compounds. mdpi.com

Antifungal Efficacy Models: In systemic fungal infection models, such as those using Candida albicans in mice, the efficacy of a compound is assessed by its ability to reduce the fungal burden in organs (like the kidney) and improve the survival rate of the infected animals. nih.gov

Antileishmanial Models: The in vivo efficacy of compounds against visceral leishmaniasis can be demonstrated in models using parasites like Leishmania infantum. dndi.org

Table 3: Overview of Biological Assay Methodologies

| Assay Type | Methodology | Model System | Endpoint Measured | Reference |

|---|---|---|---|---|

| In Vitro | Enzyme Inhibition | Human recombinant COX-1/COX-2 | IC₅₀ | mdpi.com |

| Cytotoxicity | Human cancer cell lines (MCF-7, HepG2) | IC₅₀ / % Growth Inhibition | researchgate.net | |

| Antifungal Susceptibility | Candida albicans, C. neoformans | Minimum Inhibitory Concentration (MIC) | nih.gov | |

| Antioxidant | DNA damage assay | Protection against bleomycin-induced damage | nih.gov | |

| In Vivo | Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduction in paw volume | mdpi.com |

| Antifungal Efficacy | Systemic C. albicans infection in mice | Fungal burden (CFU) in kidneys, survival rate | nih.gov | |

| Antileishmanial Efficacy | Leishmania infantum infection model | Reduction in parasite load | dndi.org |

Emerging Applications and Future Perspectives in Pyrazolopyridazine Research

Exploration in Material Science for Electronic and Optical Properties

Pyrazolopyridazine derivatives are being increasingly investigated for their unique electronic and photophysical properties, making them attractive candidates for applications in material science. researchgate.net The fused ring system, characterized by both π-excessive pyrazole (B372694) and π-deficient pyridazine (B1198779) rings, imparts a dipolar character that influences their stability and reactivity. researchgate.net This inherent electronic nature is being harnessed for the development of novel organic materials.

Researchers have synthesized and studied the photoluminescent and solvatochromic properties of pyrazolopyridazine diones. nih.gov These compounds exhibit significant fluorescence intensity, with their absorption and emission spectra being influenced by the polarity of the solvent. nih.gov For instance, certain pyrazolopyridopyridazine diones have demonstrated quantum yields comparable to standard luminol, indicating their potential as efficient light-emitting materials. nih.gov The photophysical properties of these derivatives can be tuned by introducing various substituents, which alters the electronic conjugation and conformation of the molecule. nih.gov

The exploration of pyrazolopyridazine and its isomers in optoelectronics is a growing area of interest. uminho.ptmdpi.com Thienylpyridazine derivatives, for example, have been synthesized and characterized for their optical properties, suggesting their utility as building blocks for organic light-emitting diodes (OLEDs) and other electronic devices. uminho.ptiphy.ac.cnresearchgate.netresearchgate.netcpsjournals.cn The investigation into the thermal and optical properties of pyrazoloquinoline derivatives further underscores the potential of related fused nitrogen heterocycles in the design of electroluminescent materials. mdpi.com

Table 1: Photoluminescent Properties of Selected Pyrazolopyridopyridazine Diones

| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| 6j | m-chloro | Not specified | Not specified | 0.140 |

| Luminol (standard) | Not applicable | Not specified | Not specified | 0.175 |

Data sourced from a study on the photoluminescence of pyrazolopyridopyridazine diones. nih.gov

Nanoparticle Formulations of Pyrazolopyridazine Derivatives

To overcome challenges such as poor water solubility and to enhance the therapeutic efficacy of pyrazolopyridazine derivatives, researchers are exploring nanoparticle formulations. nih.govresearchgate.net Nanotechnology offers a promising approach to improve the delivery and bioavailability of these compounds. nih.gov

A notable example is the nanoformulation of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine. nih.govresearchgate.net While the parent compound showed limited cytotoxic effects, likely due to difficulties in penetrating cell membranes, its nanoparticle formulations, such as solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), exhibited promising cytotoxic activity against various cancer cell lines. nih.govresearchgate.net These nanoformulations also showed improved inhibitory effects against key cancer-related enzymes like EGFR and CDK-2/cyclin A2 compared to the original derivative. nih.govresearchgate.net

The development of nanoparticles of pyrazolo-pyridazine derivatives represents a strategic approach to enhance their drug-like properties and therapeutic potential. nih.govresearchgate.net The quality and stability of these nanoparticle formulations are determined by critical parameters like particle size and zeta potential. nih.gov This area of research is poised to expand, with the potential for creating more effective and targeted drug delivery systems for a range of diseases. nih.gov

Table 2: In Vitro Cytotoxicity of a Pyrazolopyridazine Derivative and its Nanoformulations

| Compound/Formulation | Cell Line | IC50 (µM) |

|---|---|---|

| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (Original) | HepG-2 | >100 |

| HCT-116 | >100 | |

| MCF-7 | >100 | |

| Solid Lipid Nanoparticles (SLNs) | HepG-2 | 12.45 ± 1.02 |

| HCT-116 | 15.84 ± 1.25 | |

| MCF-7 | 18.63 ± 1.54 | |

| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | HepG-2 | 9.87 ± 0.85 |

| HCT-116 | 11.29 ± 0.98 | |

| MCF-7 | 14.21 ± 1.13 |

Data represents the half-maximal inhibitory concentration (IC50) and is indicative of cytotoxic activity. Sourced from a study on pyrazolo-pyridazine nanoparticles. nih.govresearchgate.net

Development of Pyrazolopyridazine-Based Probes for Biological Systems

The inherent fluorescent properties of certain pyrazole derivatives make them excellent candidates for the development of chemosensors and biological probes. nih.govnih.govdntb.gov.ua These probes can be designed to detect and visualize specific ions or molecules within biological systems, offering valuable tools for research and diagnostics. mdpi.com

While research on pyrazolopyridazine-specific probes is emerging, the broader class of pyrazole-based chemosensors provides a strong foundation. nih.govsemanticscholar.orgchemrxiv.org For example, pyrazole-based ligands have been synthesized to act as colorimetric sensors for metal ions like Cu(II). nih.govsemanticscholar.orgchemrxiv.org The complexation of the pyrazole derivative with the metal ion leads to a distinct color change, allowing for naked-eye detection. nih.gov The sensitivity and selectivity of these sensors can be modulated by altering their chemical structure. nih.gov

The development of fluorescent probes based on the pyrazolopyridazine scaffold could offer advantages in terms of photostability and biocompatibility. nih.gov These probes could be engineered for various bioimaging applications, including the detection of reactive oxygen species, specific enzymes, or changes in the cellular microenvironment. nih.gov The versatility of the pyrazole core in forming stable complexes with metal ions suggests that pyrazolopyridazine derivatives could be developed into highly specific and sensitive probes for tracking metal ions in living cells. nih.govsemanticscholar.orgchemrxiv.org

Future Directions in Pyrazolopyridazine Drug Discovery

The pyrazolopyridazine scaffold continues to be a privileged structure in medicinal chemistry, with ongoing efforts to discover new therapeutic agents. benthamdirect.comnih.govconnectjournals.com Future drug discovery is likely to focus on several key areas, leveraging our growing understanding of disease biology and advancements in drug design technologies. patsnap.comstartus-insights.com

One of the primary future directions is the development of more selective and potent inhibitors of various enzymes and receptors implicated in diseases like cancer and inflammatory disorders. mdpi.com The structural similarity of the pyrazolopyridine nucleus to natural purines suggests its potential to act as an antagonist in numerous biological processes. benthamdirect.com This makes it a valuable scaffold for designing targeted therapies. benthamdirect.com

The integration of computational approaches, such as molecular modeling and virtual screening, will continue to accelerate the discovery of novel pyrazolopyridazine-based drug candidates. connectjournals.com These methods aid in the rational design of molecules with improved efficacy and reduced side effects. connectjournals.com Furthermore, the exploration of pyrazolopyridazine derivatives for new therapeutic indications beyond their current applications is an active area of research. mdpi.com This includes their potential use as antiviral, antimicrobial, and neuroprotective agents. rsc.orgignited.in

Challenges and Opportunities in Pyrazolopyridazine Synthesis and Application

Despite the significant potential of pyrazolopyridazine derivatives, there are challenges that need to be addressed to fully realize their applications. hilarispublisher.com One of the main challenges lies in the synthesis of these complex heterocyclic systems. mdpi.comnih.gov Traditional synthetic methods often require harsh reaction conditions, multiple steps, and can result in low yields. mdpi.com

However, these challenges also present opportunities for innovation in synthetic chemistry. hilarispublisher.com There is a growing emphasis on the development of green and sustainable synthetic methods. nih.govekb.eg Microwave-assisted synthesis and the use of eco-friendly catalysts, such as magnetic nanocatalysts, are being explored to create more efficient and environmentally benign routes to pyrazolopyridazine derivatives. rsc.orgnih.govresearchgate.net These methods often lead to shorter reaction times, higher yields, and easier product purification. nih.gov

Another opportunity lies in the further functionalization of the pyrazolopyridazine core to create libraries of diverse compounds for biological screening and materials science applications. researchgate.netresearchgate.net The development of novel synthetic strategies will not only facilitate the discovery of new applications for these compounds but also make their large-scale production more feasible and cost-effective. chemrevlett.com Overcoming the synthetic hurdles will be crucial for translating the promising laboratory findings into real-world applications. mdpi.com

Q & A

Q. What are the standard synthetic routes for Pyrazolopyridazine 2, and how can reaction conditions be optimized?

Pyrazolopyridazine derivatives are typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling, cyclization, and substitution. For example, Scheme 1 ( ) outlines a three-step process:

- Step 1: Pd(dppf)Cl₂-catalyzed coupling with trimethylsilylacetylene in THF at 70°C.

- Step 2: Hydrolysis using HOSA (4.5 equiv) under controlled pH conditions.

- Step 3: Aryl amine substitution in TFA and sec-BuOH at 100°C. Optimization involves adjusting catalyst loading (5–10 mol%), solvent polarity, and temperature to enhance yield and purity. Kinetic studies (e.g., monitoring reaction progress via HPLC) are critical for identifying rate-limiting steps .

Q. How can researchers validate the structural identity of this compound derivatives?

Characterization relies on spectral and elemental analysis:

- IR Spectroscopy : Detect nitrile (~2200 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches to confirm functional groups (e.g., in pyrazole derivatives) .

- ¹H NMR : Identify aromatic protons (δ 7.30–8.03) and absence of amino groups (lack of δ 2.5–5.0 signals) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer activity?

Use kinase inhibition assays targeting cyclin-dependent kinases (CDKs), as Pyrazolopyridazine derivatives like GW779439X show high odds ratios (86:1) in CDK-linked pathways ( ). Protocols include:

- Enzyme Inhibition : Measure IC₅₀ values using ATP-competitive assays.

- Cell Viability : MTT or CellTiter-Glo assays on cancer cell lines (e.g., HCT-116 or MCF-7).

Advanced Research Questions

Q. How can computational modeling improve the design of this compound analogs with enhanced target binding?

Lamarckian genetic algorithms (LGAs) in AutoDock 3.0 enable precise docking studies by simulating ligand flexibility and binding free energy (ΔG). Key steps:

- Target Preparation : Retrieve CDK2/cyclin E structures (PDB: 1H1S).

- Grid Parameterization : Define active-site coordinates (e.g., ATP-binding pocket).

- Scoring : Use empirical free energy functions calibrated against 30 protein-ligand complexes (RMSD ≤2.18 kcal/mol) . Validate predictions with molecular dynamics (MD) simulations to assess stability.

Q. How should researchers address contradictions in biological activity data across studies?

Conflicting results (e.g., varying IC₅₀ values) may arise from assay conditions or cell line heterogeneity. Mitigation strategies:

- Standardization : Adopt CONSORT-like guidelines for assay protocols (e.g., fixed ATP concentrations, consistent incubation times).

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers ( ).

- Orthogonal Assays : Confirm kinase inhibition with thermal shift assays (TSA) or surface plasmon resonance (SPR).

Q. What methodologies optimize this compound’s selectivity to reduce off-target effects?

Apply structure-activity relationship (SAR) studies:

- Core Modifications : Introduce substituents at the pyridazine N-1 position to sterically hinder non-target binding.

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits.

- Proteomic Profiling : Use chemoproteomics (e.g., affinity-based pull-downs) to map interactomes .

Methodological Design & Validation

How to formulate a hypothesis-driven research question for this compound’s mechanism of action?

Apply the PICO Framework :

- Population : Cancer cell lines with CDK overexpression.

- Intervention : this compound at varying doses.

- Comparison : Positive controls (e.g., Roscovitine).

- Outcome : Apoptosis induction (caspase-3 activation). Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What strategies enhance reproducibility in this compound synthesis?

- Detailed Protocols : Report exact molar ratios (e.g., 1.1 equiv trimethylsilylacetylene) and solvent grades.

- Quality Control : Use in-process analytics (e.g., TLC monitoring for intermediates).

- Open Data : Share spectral raw data (e.g., via Zenodo) to enable independent verification .

Data Analysis & Interpretation

Q. How to analyze conflicting spectral data in this compound derivatives?

Contradictions in NMR/IR results may indicate tautomerism or impurities. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.